molecular formula C8H11NO2 B12600799 1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one CAS No. 878800-83-0

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one

Katalognummer: B12600799
CAS-Nummer: 878800-83-0
Molekulargewicht: 153.18 g/mol
InChI-Schlüssel: POMGPVUMFJXPCC-HJVNBAFISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[410]hept-4-en-7-yl]ethan-1-one is a bicyclic compound featuring a unique structure that includes an oxirane ring fused to a seven-membered azabicyclo ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one typically involves the following steps:

    Formation of the oxirane ring: This can be achieved through the epoxidation of an appropriate alkene precursor using reagents such as m-chloroperoxybenzoic acid (m-CPBA).

    Construction of the azabicyclo ring: This step often involves the cyclization of an amino alcohol precursor under acidic conditions to form the seven-membered ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of amino or thio derivatives.

Wissenschaftliche Forschungsanwendungen

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-one involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. The azabicyclo ring structure may also play a role in modulating the compound’s biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-ol: Similar structure but with a hydroxyl group instead of a ketone.

    1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethan-1-amine: Similar structure but with an amino group instead of a ketone.

Uniqueness

1-[(1R,2R,6R)-2-Methyl-3-oxa-7-azabicyclo[410]hept-4-en-7-yl]ethan-1-one is unique due to its combination of an oxirane ring and an azabicyclo ring, which imparts distinct chemical and biological properties

Eigenschaften

CAS-Nummer

878800-83-0

Molekularformel

C8H11NO2

Molekulargewicht

153.18 g/mol

IUPAC-Name

1-[(1R,2R,6R)-2-methyl-3-oxa-7-azabicyclo[4.1.0]hept-4-en-7-yl]ethanone

InChI

InChI=1S/C8H11NO2/c1-5-8-7(3-4-11-5)9(8)6(2)10/h3-5,7-8H,1-2H3/t5-,7-,8+,9?/m1/s1

InChI-Schlüssel

POMGPVUMFJXPCC-HJVNBAFISA-N

Isomerische SMILES

C[C@@H]1[C@H]2[C@H](N2C(=O)C)C=CO1

Kanonische SMILES

CC1C2C(N2C(=O)C)C=CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.